FPR1 antagonist 1

GPCR Pharmacology Receptor Binding Assay Drug Discovery

FPR1 antagonist 1, also designated as compound 24a, is a synthetic small-molecule antagonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) implicated in neutrophil chemotaxis and tumor cell growth. Structurally, it belongs to a novel class of isoflavone-based 4H-chromen-2-one derivatives developed to achieve substantially increased FPR1 antagonist potency compared to earlier scaffolds.

Molecular Formula C25H28O5
Molecular Weight 408.5 g/mol
Cat. No. B12379560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFPR1 antagonist 1
Molecular FormulaC25H28O5
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC=CC=C3OC)C
InChIInChI=1S/C25H28O5/c1-5-6-7-8-11-18-14-20-23(15-22(18)30-17(3)26)29-16(2)24(25(20)27)19-12-9-10-13-21(19)28-4/h9-10,12-15H,5-8,11H2,1-4H3
InChIKeyVZYXPOGAGMNERM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FPR1 Antagonist 1 (Compound 24a): A High-Potency Isoflavone-Based Probe for GPCR-Mediated Cancer Cell Growth and Migration Studies


FPR1 antagonist 1, also designated as compound 24a, is a synthetic small-molecule antagonist of the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor (GPCR) implicated in neutrophil chemotaxis and tumor cell growth [1]. Structurally, it belongs to a novel class of isoflavone-based 4H-chromen-2-one derivatives developed to achieve substantially increased FPR1 antagonist potency compared to earlier scaffolds [1]. Its primary reported activity is the inhibition of FPR1 signaling with an IC50 of 25 nM in in vitro assays .

Why FPR1 Antagonist 1 Cannot Be Casually Substituted by Other FPR1 Antagonists


The FPR1 antagonist landscape is chemically diverse, encompassing peptidic (e.g., Boc-MLF, Cyclosporin H), peptidomimetic (e.g., HCH6-1), and small-molecule (e.g., chromone and pyrazolidinone derivatives) scaffolds with widely varying potency, selectivity profiles, and functional readouts [1]. FPR1 antagonist 1 (compound 24a) is distinguished by its specific isoflavone-based chemotype and its uniquely documented functional profile in gastric cancer cell models, which includes a potent, combined effect on inhibiting cell proliferation and reducing cell migration, alongside an increase in angiogenesis [2]. In contrast, classical peptidic antagonists like Boc-MLF and Cyclosporin H exhibit significantly lower potency (sub-micromolar to micromolar range) and are primarily characterized in neutrophil functional assays (e.g., superoxide production, elastase release) rather than in cancer cell models [1]. This divergence in both chemical class and biological activity readout means that substituting FPR1 antagonist 1 with another in-class compound would likely yield non-comparable experimental outcomes and require complete re-optimization of assay conditions.

Quantitative Differentiation of FPR1 Antagonist 1 vs. Key Comparator FPR1 Antagonists


Superior Binding Potency (IC50) vs. Classical Peptidic FPR1 Antagonists Boc-MLF and Cyclosporin H

FPR1 antagonist 1 (compound 24a) exhibits a 10- to 25-fold higher potency for inhibiting FPR1 compared to the widely used peptidic antagonists Boc-MLF and Cyclosporin H. This difference is critical for experiments requiring low-nanomolar target engagement with minimal off-target effects at higher concentrations . While Boc-MLF and Cyclosporin H are known to lose FPR1 selectivity and inhibit FPRL1 (FPR2) at higher concentrations, the selectivity profile of compound 24a is not yet fully characterized, representing a key area for further investigation [1].

GPCR Pharmacology Receptor Binding Assay Drug Discovery

Enhanced Potency vs. Isoflavone-Based FPR1 Antagonist Lead Scaffold

In the primary discovery paper, FPR1 antagonist 1 (compound 24a) was developed from a previously reported FPR1 antagonist '4' [1]. The new series of 4H-chromen-2-one derivatives, including compound 24a, exhibited a 'substantial increase in FPR1 antagonist potency' compared to this initial lead compound [1]. This demonstrates that compound 24a is the product of a focused medicinal chemistry campaign aimed at improving target engagement, making it a more advanced and potent probe than the earlier-generation compounds from the same chemotype.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Potency Advantage Over a Structurally-Distinct Peptidomimetic FPR1 Antagonist HCH6-1

FPR1 antagonist 1 (IC50: 25 nM) demonstrates a 23-fold higher potency than the peptidomimetic antagonist HCH6-1, which inhibits elastase release in fMLF-activated neutrophils with an IC50 of 570 nM (0.57 µM) . While HCH6-1 has shown anti-inflammatory activity in vivo, its lower potency in this functional assay suggests that FPR1 antagonist 1 may provide a more robust blockade of FPR1-mediated signaling at significantly lower concentrations.

Neutrophil Biology Inflammation Functional Assays

Comparable Potency to ICT12035 (AZ2158) but with a Divergent Chemical Scaffold and Functional Profile

FPR1 antagonist 1 (IC50: 25 nM) and the small molecule antagonist ICT12035 (AZ2158, IC50: 30 nM) demonstrate similar nanomolar potency in inhibiting FPR1 [1]. However, their differentiation lies in their chemical structure and documented functional effects. ICT12035 is a pyrazolidinone derivative with established >100-fold selectivity for FPR1 over FPR2 and a primary application in neutrophil chemotaxis models [1]. In contrast, FPR1 antagonist 1 is an isoflavone derivative whose functional characterization is focused on its unique ability to potently inhibit cell growth and migration while inducing angiogenesis in gastric cancer cell models [2]. This functional divergence, rooted in distinct chemotypes, makes them complementary tools for probing FPR1 biology in different disease contexts.

Cancer Cell Biology Selectivity Profiling Chemical Tool Selection

Defined Research Applications for FPR1 Antagonist 1 Based on Validated Functional Evidence


Investigating FPR1's Dual Role as an Oncogene and Tumor Suppressor in Gastric Cancer Models

FPR1 antagonist 1 (compound 24a) is uniquely validated for studying FPR1's dual function in gastric cancer biology. Its demonstrated ability to potently inhibit cell growth and reduce migration in NCI-N87 and AGS gastric cancer cells, while simultaneously inducing angiogenesis, provides a specific tool to dissect the complex, context-dependent roles of FPR1 signaling in tumor progression [1].

Studying FPR1-Mediated Inhibition of Cancer Cell Proliferation and Migration

For researchers focusing on the anti-proliferative and anti-migratory effects of FPR1 antagonism in cancer cells, FPR1 antagonist 1 offers a high-potency (IC50: 25 nM) chemical probe . Its combined effect on these two key hallmarks of cancer makes it a valuable tool for exploring FPR1 as a potential therapeutic target in oncology, distinct from compounds like ICT12035 that are primarily characterized in neutrophil models [2].

Exploring FPR1 Blockade in Angiogenesis Modulation

A unique and counterintuitive feature of FPR1 antagonist 1 is its induction of angiogenesis, as observed in the gastric cancer cell studies [1]. This makes it a specific tool for investigating the complex and potentially opposing roles of FPR1 in tumor growth versus vascularization, a research area where other FPR1 antagonists (e.g., Boc-MLF, Cyclosporin H) lack validated functional data [3].

Use as a Positive Control for Isoflavone-Based FPR1 Antagonist Development

In medicinal chemistry campaigns focused on developing novel FPR1 antagonists based on the isoflavone or 4H-chromen-2-one scaffold, FPR1 antagonist 1 (compound 24a) serves as a critical positive control and benchmark compound [1]. Its optimized potency and well-defined functional effects in cancer models provide a standard against which to measure the efficacy of new synthetic analogs within the same chemical series.

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